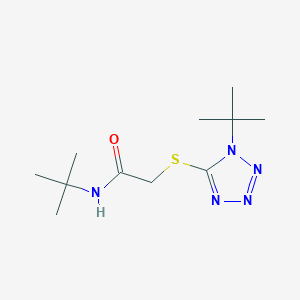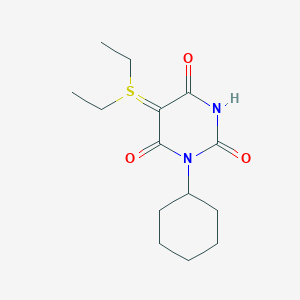![molecular formula C22H28N4O4 B11502497 1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11502497.png)
1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of piperidine with a suitable quinazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the quinazoline core.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like 2,4-diaminoquinazoline and 4-anilinoquinazoline share structural similarities with 1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine are structurally related due to the presence of the piperidine ring.
Uniqueness
The uniqueness of 1,3-BIS[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its dual piperidine substitution on the quinazoline core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H28N4O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1,3-bis(2-oxo-2-piperidin-1-ylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H28N4O4/c27-19(23-11-5-1-6-12-23)15-25-18-10-4-3-9-17(18)21(29)26(22(25)30)16-20(28)24-13-7-2-8-14-24/h3-4,9-10H,1-2,5-8,11-16H2 |
InChI Key |
XFGWXZYERTZJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-2-phenyl-acetamide](/img/structure/B11502414.png)
![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11502422.png)
![[1,2,4]Triazine-3-carboxylic acid, 5-amino-1-(4-carboxyphenyl)-6-oxo-1,6-dihydro-, ethyl ester](/img/structure/B11502429.png)
![ethyl 3,5-dimethyl-4-[(phenylamino)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B11502432.png)
![Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B11502440.png)
![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B11502443.png)
![ethyl 1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11502445.png)
![3-[4-(4-Hydroxy-3,5-diisopropylbenzyl)piperazin-1-yl]propanenitrile](/img/structure/B11502451.png)

![3-fluoro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11502463.png)
![3-(4-methylphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11502465.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one](/img/structure/B11502468.png)

![1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11502498.png)
